molecular formula C14H8BrN3O3 B5549620 2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B5549620
M. Wt: 346.13 g/mol
InChI Key: DEFDUEVYUFNGGT-UHFFFAOYSA-N
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Description

2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H8BrN3O3 and its molecular weight is 346.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.97490 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Researchers have developed new derivatives of 1,3,4-oxadiazole that have been evaluated for their antimicrobial properties against a variety of pathogens. For instance, derivatives synthesized from phenyl acetic acid showed significant antibacterial activity against Salmonella typhi, highlighting their potential as novel antibacterial agents (Salama, 2020). Another study revealed that certain 1,3,4-oxadiazole derivatives possess remarkable antibacterial activities against common bacterial strains like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Corrosion Inhibition

Oxadiazole derivatives have been investigated for their corrosion inhibition properties. A study focusing on the effect of substituted oxadiazoles on mild steel corrosion in hydrochloric acid medium found that certain derivatives can significantly inhibit corrosion, suggesting their application in metal protection (Lagrenée et al., 2001).

Material Science

In the field of materials science, oxadiazole derivatives have been utilized to create new mesogenic materials with liquid crystalline properties. A particular study synthesized a series of derivatives displaying different liquid crystalline mesophases, indicating their usefulness in the development of liquid crystal displays and other electronic devices (Abboud et al., 2017).

Pharmacological Activities

Oxadiazole derivatives have also been explored for their pharmacological activities. A notable compound synthesized combined the oxadiazole structure with triazole heterocyclic rings, showing antimicrobial and antileishmanial activities. This compound's bioactivity emphasizes the potential of oxadiazole derivatives in developing new therapeutic agents (Ustabaş et al., 2020).

Nonlinear Optical Properties

Additionally, the nonlinear optical properties of oxadiazole derivatives have been studied, revealing potential applications in optoelectronics. Compounds containing oxadiazole rings have shown promise as optical limiters, which could be used in laser protection and optical switch devices (Chandrakantha et al., 2011).

Properties

IUPAC Name

2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-11-7-6-10(8-12(11)18(19)20)14-17-16-13(21-14)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFDUEVYUFNGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.